molecular formula C18H21N3O2S B14085542 3-[(2S,6R,7S,7aS)-6,7-dihydroxy-hexahydro-1H-pyrrolizin-2-yl]-1-(naphthalen-1-yl)thiourea

3-[(2S,6R,7S,7aS)-6,7-dihydroxy-hexahydro-1H-pyrrolizin-2-yl]-1-(naphthalen-1-yl)thiourea

Cat. No.: B14085542
M. Wt: 343.4 g/mol
InChI Key: STNCXGSQELVZJL-SJWGOKEGSA-N
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Description

3-[(2S,6R,7S,7aS)-6,7-dihydroxy-hexahydro-1H-pyrrolizin-2-yl]-1-(naphthalen-1-yl)thiourea is a complex organic compound with the molecular formula C18H21N3O2S and a molecular weight of 343.45 . This compound features a unique structure that includes a pyrrolizine ring system, a naphthalene moiety, and a thiourea group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2S,6R,7S,7aS)-6,7-dihydroxy-hexahydro-1H-pyrrolizin-2-yl]-1-(naphthalen-1-yl)thiourea typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow processes, automated synthesis, and advanced purification techniques to meet the demands of commercial applications .

Chemical Reactions Analysis

Types of Reactions

3-[(2S,6R,7S,7aS)-6,7-dihydroxy-hexahydro-1H-pyrrolizin-2-yl]-1-(naphthalen-1-yl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the naphthalene ring .

Scientific Research Applications

3-[(2S,6R,7S,7aS)-6,7-dihydroxy-hexahydro-1H-pyrrolizin-2-yl]-1-(naphthalen-1-yl)thiourea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2S,6R,7S,7aS)-6,7-dihydroxy-hexahydro-1H-pyrrolizin-2-yl]-1-(naphthalen-1-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[(2S,6R,7S,7aS)-6,7-dihydroxy-hexahydro-1H-pyrrolizin-2-yl]-1-(naphthalen-1-yl)thiourea include other thiourea derivatives and pyrrolizine-based compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, including the pyrrolizine ring, naphthalene moiety, and thiourea group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C18H21N3O2S

Molecular Weight

343.4 g/mol

IUPAC Name

1-[(2S,6R,7S,8S)-6,7-dihydroxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-2-yl]-3-naphthalen-1-ylthiourea

InChI

InChI=1S/C18H21N3O2S/c22-16-10-21-9-12(8-15(21)17(16)23)19-18(24)20-14-7-3-5-11-4-1-2-6-13(11)14/h1-7,12,15-17,22-23H,8-10H2,(H2,19,20,24)/t12-,15-,16+,17-/m0/s1

InChI Key

STNCXGSQELVZJL-SJWGOKEGSA-N

Isomeric SMILES

C1[C@@H](CN2[C@@H]1[C@@H]([C@@H](C2)O)O)NC(=S)NC3=CC=CC4=CC=CC=C43

Canonical SMILES

C1C(CN2C1C(C(C2)O)O)NC(=S)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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